3,5-ADB-4en-PFUPPYCA
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Overview
Description
3,5-ADB-4en-PFUPPYCA is a synthetic cannabinoid that is structurally similar to other known synthetic cannabinoids. It is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
The synthesis of 3,5-ADB-4en-PFUPPYCA involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a diketone.
Introduction of the fluorophenyl group: This step involves the coupling of the pyrazole ring with a fluorophenyl derivative.
Addition of the pent-4-en-1-yl group: This is achieved through a substitution reaction.
Final modifications:
Chemical Reactions Analysis
3,5-ADB-4en-PFUPPYCA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,5-ADB-4en-PFUPPYCA is used extensively in scientific research, particularly in the fields of forensic chemistry and toxicology. Its applications include:
Analytical reference standard: It is used as a standard for mass spectrometry and other analytical techniques.
Forensic analysis: It helps in the identification and characterization of synthetic cannabinoids in seized samples.
Pharmacological studies: Researchers use it to study the effects of synthetic cannabinoids on cannabinoid receptors
Mechanism of Action
3,5-ADB-4en-PFUPPYCA exerts its effects by acting as an agonist at the cannabinoid receptors CB1 and CB2. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the observed pharmacological effects .
Comparison with Similar Compounds
3,5-ADB-4en-PFUPPYCA is similar to other synthetic cannabinoids such as 5F-3,5-AB-PFUPPYCA and 3,5-AB-CHMFUPPYCA. it is unique in its specific structural modifications, which may result in different pharmacological properties. Similar compounds include:
- 5F-3,5-AB-PFUPPYCA
- 3,5-AB-CHMFUPPYCA
- 5,3-AB-CHMFUPPYCA
- 5,3-ADB-4en-PFUPPYCA .
Properties
Molecular Formula |
C21H27FN4O2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-(4-fluorophenyl)-2-pent-4-enylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H27FN4O2/c1-5-6-7-12-26-17(20(28)24-18(19(23)27)21(2,3)4)13-16(25-26)14-8-10-15(22)11-9-14/h5,8-11,13,18H,1,6-7,12H2,2-4H3,(H2,23,27)(H,24,28)/t18-/m1/s1 |
InChI Key |
JPCQBOGNKSMAIE-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=CC(=NN1CCCC=C)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CC(=NN1CCCC=C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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